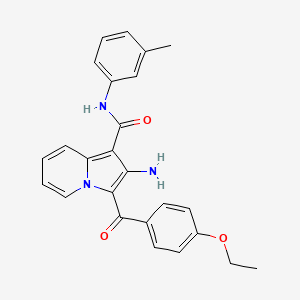

2-amino-3-(4-ethoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide

Description

2-Amino-3-(4-ethoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 4-ethoxybenzoyl substituent at position 3 and an N-(3-methylphenyl) carboxamide group at position 1. Indolizine derivatives are known for their planar heteroaromatic structure, which facilitates interactions with biological targets such as enzymes or receptors. The 4-ethoxy group likely enhances lipophilicity, while the 3-methylphenyl substituent may influence steric and electronic properties.

Properties

IUPAC Name |

2-amino-3-(4-ethoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-3-31-19-12-10-17(11-13-19)24(29)23-22(26)21(20-9-4-5-14-28(20)23)25(30)27-18-8-6-7-16(2)15-18/h4-15H,3,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAASRJRLAYCQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-ethoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

Attachment of the 4-Ethoxybenzoyl Group: This step often involves acylation reactions using 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

Attachment of the 3-Methylphenyl Group: This can be achieved through coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the carbonyl group in the 4-ethoxybenzoyl moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

Oxidation: Formation of nitro or hydroxyl derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted indolizine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that indolizine derivatives, including 2-amino-3-(4-ethoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide, exhibit anticancer properties. Studies have shown that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Jordan Journal of Biological Sciences reported that indolizine derivatives demonstrated significant binding affinity to specific cancer cell lines, suggesting their potential as anticancer agents. The binding energy values obtained from molecular docking simulations indicated strong interactions with target proteins involved in cancer progression .

Antimicrobial Properties

Indolizine compounds have also been evaluated for their antimicrobial activity. The presence of specific functional groups in this compound enhances its efficacy against various bacterial strains.

Research Insight : A comparative study highlighted the antimicrobial effects of several indolizine derivatives, where the compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The study emphasized the compound's potential as a lead for developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in disease pathways. For instance, its interaction with protease-activated receptors (PARs) has been studied to understand its role in thrombin-mediated signaling pathways.

Molecular Docking Results : The binding affinities of this compound with thrombin were analyzed using molecular docking techniques. Results indicated competitive inhibition patterns that could be exploited for therapeutic interventions in thrombotic disorders .

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for evaluating its drug-like characteristics.

| Property | Value |

|---|---|

| Log P | 3.92 |

| Water Solubility | -3.99 log mol/L |

| Caco2 Permeability | 1.65 (10^-6 cm/s) |

| Intestinal Absorption | 97.5% |

| Blood-Brain Barrier | Log BB = 0.55 |

| CNS Permeability | Log PS = -1.55 |

These properties suggest favorable absorption characteristics and moderate permeability across biological membranes, indicating potential for oral bioavailability .

Mechanism of Action

The mechanism of action of 2-amino-3-(4-ethoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural variations among analogs involve substitutions on the benzoyl group (position 3) and the N-phenyl carboxamide (position 1). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity : The 4-ethoxy group (target compound, ) increases hydrophobicity compared to 4-fluoro () or 4-methoxy () groups.

- Electronic Effects : Electron-withdrawing groups (e.g., 3-nitro in ) may enhance electrophilic reactivity, while electron-donating groups (e.g., 4-methoxy in ) could improve solubility.

- Steric Effects : Bulkier substituents like 4-ethylphenyl () or 3-methylphenyl (target) may hinder binding to compact active sites.

Gaps and Recommendations

Pharmacological Data: No activity data for the target compound is available in the cited sources. Assays against cancer cell lines or enzymatic targets are recommended.

Solubility and Stability : Experimental determination of logP, pKa, and metabolic stability would clarify drug-likeness.

Structural Confirmation : Single-crystal X-ray analysis (as in ) is advised to resolve the target’s 3D conformation .

Biological Activity

2-amino-3-(4-ethoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indolizine core, which is known for its diverse biological activities. The specific structural components include:

- Amino group : Contributes to the compound's reactivity and interaction with biological targets.

- Ethoxybenzoyl moiety : May enhance lipophilicity and influence binding affinity to target proteins.

- Methylphenyl group : Potentially increases the compound's hydrophobic character.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indolizine derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | GI50 Value (nM) |

|---|---|---|

| Indolizine derivative | MDA-MB-231 (breast cancer) | 920 |

| Indolizine derivative | SNB-75 (CNS cancer) | 870 |

These results indicate that the compound may exhibit selective cytotoxicity against cancer cells, making it a candidate for further development in cancer therapy .

The mechanism through which this compound exerts its effects may involve:

- Inhibition of Tyrosinase : Similar compounds have been shown to inhibit tyrosinase, an enzyme critical in melanin synthesis, which could be beneficial in treating hyperpigmentation disorders .

- Induction of Apoptosis : Studies suggest that indolizines can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Pharmacokinetic Properties

An important aspect of drug development is understanding the pharmacokinetics of the compound. Preliminary data suggest favorable properties:

- Absorption : The compound has a predicted intestinal absorption rate above 90%, indicating good bioavailability.

- Distribution : Log P values suggest moderate lipophilicity, which may facilitate tissue penetration.

- Metabolism : The compound is not expected to be a substrate for major cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Case Studies

A recent study investigated the efficacy of various indolizine derivatives in vitro, revealing that those with structural modifications similar to this compound exhibited enhanced cytotoxicity against specific cancer cell lines. The study emphasized the importance of structural optimization in enhancing biological activity .

Q & A

Q. What are the standard synthetic routes for 2-amino-3-(4-ethoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the indolizine core via cyclization of pyridine derivatives with alkynes under palladium or copper catalysis . Functional groups (e.g., ethoxybenzoyl, carboxamide) are introduced through nucleophilic substitution or coupling agents like EDCI/DCC. Optimization includes adjusting solvent systems (e.g., DMF or acetone), temperature, and stoichiometric ratios of intermediates. Reaction progress is monitored via TLC, and purification employs column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

- 1H/13C NMR : To confirm substituent positions (e.g., ethoxybenzoyl protons at δ 7.3–7.4 ppm, indolizine core protons at δ 6.6–9.5 ppm) and carboxamide connectivity .

- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns . Advanced studies may require X-ray crystallography for absolute stereochemical confirmation.

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should include:

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

- Antioxidant potential : DPPH or ABTS radical scavenging assays, comparing IC50 values to standards like ascorbic acid .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify inhibitory concentrations .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular docking : Simulate binding affinities to target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzoyl) with biological activity trends .

Q. How should researchers resolve contradictions in reported biological activity data for indolizine derivatives?

Discrepancies may arise from:

- Structural variations : Minor substituent changes (e.g., ethoxy vs. methoxy groups) alter solubility and target interactions .

- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell line sensitivity . Mitigate by standardizing protocols (e.g., CLSI guidelines for antimicrobial tests) and validating results across multiple models.

Q. What strategies optimize regioselectivity during benzoylation or ethoxy group introduction?

- Directing groups : Use temporary protecting groups (e.g., Boc) to steer electrophilic substitution to desired positions .

- Microwave-assisted synthesis : Enhance reaction rates and selectivity via controlled dielectric heating .

- Catalyst screening : Test Pd/Cu ratios or alternative catalysts (e.g., Ir) to minimize byproducts .

Q. How can advanced separation techniques address challenges in purifying indolizine derivatives?

- HPLC with chiral columns : Resolve enantiomers using cellulose-based stationary phases .

- Prep-TLC : Isolate minor impurities with silica gel GF254 plates .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water gradients) for high-purity single crystals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.